molecular formula C18H11F2N3O3 B2673716 (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate CAS No. 1211775-55-1

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B2673716
CAS No.: 1211775-55-1
M. Wt: 355.301
InChI Key: AEOXGIJAQYVAAV-UHFFFAOYSA-N
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Description

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a sophisticated chemical hybrid designed for discovery research in medicinal chemistry and pharmacology. Its molecular architecture incorporates two privileged pharmacophores: a 1H-benzimidazole scaffold and a 5-(2,4-difluorophenyl)isoxazole unit. The benzimidazole nucleus is a recognized structural isomer of naturally occurring nucleotides, enabling it to interact with a variety of enzymatic targets and biopolymers . This moiety is found in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, making it an indispensable anchor for developing new pharmacologically active agents . Concurrently, the isoxazole ring, substituted with difluorophenyl groups, is a feature present in known bio-active molecules, such as CCR2 chemokine receptor antagonists, highlighting its utility in designing compounds for targeting specific protein receptors . The strategic linkage of these two motifs creates a novel chemical entity (NCE) with significant potential for use in hit-to-lead optimization campaigns. Researchers can leverage this compound to probe structure-activity relationships (SAR), particularly in programs aimed at developing inhibitors for various disease-associated enzymes or modulators of G-protein coupled receptors (GPCRs). It is intended for use in rigorous in vitro biochemical and cell-based assays to investigate its mechanism of action and therapeutic potential. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O3/c19-11-2-3-13(14(20)6-11)17-7-12(23-26-17)8-25-18(24)10-1-4-15-16(5-10)22-9-21-15/h1-7,9H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOXGIJAQYVAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the difluorophenyl group. The benzimidazole moiety is then synthesized and coupled with the isoxazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents on Benzimidazole Heterocycle Attached Fluorine Substitution Biological Activity Reference
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate Isoxazole-linked 2,4-difluorophenyl Isoxazole 2,4-Difluorophenyl Hypothesized antioxidant/anticancer
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 4-Fluorophenyl, trihydroxyphenyl None 4-Fluorophenyl Antioxidant (ascorbic acid level)
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 4-Fluorobenzyl, ethylthio, formyl None 4-Fluorobenzyl Intermediate for antihypertensive agents
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJO8) Benzyl, 4-fluoro-3-nitrophenyl None 4-Fluorophenyl Anticancer (microwave-synthesized)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-pyrazolyl)thiazole Chlorophenyl, fluorophenyl-triazolyl Thiazole, triazole 4-Fluorophenyl Structural study (isostructural)

Key Observations:

Fluorine Substitution: The target compound's 2,4-difluorophenyl group distinguishes it from mono-fluorinated analogs (e.g., 4-fluorophenyl in ). Difluorination may enhance lipophilicity and metabolic stability compared to single fluorine substitutions . In contrast, 4-fluorobenzyl substituents (e.g., in ) prioritize steric effects over electronic modulation.

Heterocyclic Modifications: The isoxazole moiety in the target compound contrasts with thiazole or triazole rings in analogs (e.g., ). Compounds lacking heterocycles (e.g., ) rely solely on phenyl group substitutions for activity, which may limit receptor selectivity.

Biological Activity: Antioxidant activity in fluorinated benzimidazoles correlates with electron-withdrawing groups (e.g., fluorine) and hydroxyl substituents . The target compound lacks hydroxyl groups but may compensate with isoxazole-mediated stabilization of radical species.

Pharmacological Performance

  • Antioxidant Activity :
    • Methyl 1-(4-fluorophenyl)-2-(trihydroxyphenyl)-benzimidazole-5-carboxylate showed IC50 values near ascorbic acid, driven by hydroxyl-fluorine synergy. The target compound's difluorophenyl group may mimic this synergy via enhanced radical scavenging.
  • Anticancer Potential: TJO8 , a fluorinated benzimidazole, demonstrated growth inhibition in cancer cell lines. The isoxazole group in the target compound could similarly interact with kinase domains or DNA topoisomerases.

Biological Activity

The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and case studies.

The synthesis of this compound typically involves multiple steps including the formation of the isoxazole ring and subsequent modifications to introduce the benzimidazole moiety. The general synthetic route includes:

  • Formation of Isoxazole Ring : Achieved through cyclization reactions involving nitrile oxides.
  • Introduction of Difluorophenyl Group : Utilizes nucleophilic aromatic substitution.
  • Attachment of Benzimidazole : Often accomplished via esterification reactions.

Chemical Properties :

  • Molecular Formula : C15H12F2N2O3
  • Molecular Weight : 306.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the isoxazole and benzimidazole rings enhances its ability to bind to these targets, potentially leading to modulation of their activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole exhibit significant antitumor properties. For example, compounds related to benzimidazole have shown potent activity against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • U-937 (Leukemia)

In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating superior cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.12Induces apoptosis
Compound BU-9370.75Inhibits cell proliferation

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism. For instance, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.

Case Studies

  • Study on MCF-7 Cells :
    In a recent study, the compound was tested against MCF-7 cells, revealing an IC50 value of 0.12 µM. Flow cytometry analyses indicated that it induces apoptosis through the activation of caspase pathways.
  • Inhibition of IDO1 :
    A study highlighted that derivatives similar to this compound demonstrated significant inhibition of IDO1 with IC50 values in the low micromolar range, suggesting potential for use in combination therapies for cancer treatment.

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